

Spectroscopic Analysis of 2-Phenoxyethyl Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenoxyethyl acrylate

Cat. No.: B1585007

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Phenoxyethyl acrylate** (CAS No. 48145-04-6, Molecular Formula: $C_{11}H_{12}O_3$), a monomer frequently utilized in the synthesis of polymers for various applications, including in the biomedical and pharmaceutical fields. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document details typical Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data and provides generalized experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **2-Phenoxyethyl acrylate**, 1H and ^{13}C NMR are used to confirm the identity and purity of the substance.

1H NMR Spectroscopic Data

The 1H NMR spectrum of **2-Phenoxyethyl acrylate**, typically recorded in a deuterated solvent such as chloroform-d ($CDCl_3$), reveals the chemical environment of the hydrogen atoms in the molecule.^[1] The expected signals correspond to the vinyl protons of the acrylate group, the protons of the ethyl bridge, and the protons of the phenyl ring.

Table 1: Typical 1H NMR Data for **2-Phenoxyethyl Acrylate** in $CDCl_3$

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30	m	2H	Ar-H (meta)
~6.95	m	3H	Ar-H (ortho, para)
~6.40	dd	1H	=CH ₂ (trans to C=O)
~6.15	dd	1H	=CH-
~5.85	dd	1H	=CH ₂ (cis to C=O)
~4.50	t	2H	-O-CH ₂ -
~4.20	t	2H	-CH ₂ -O-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer used. Data is based on typical values for similar structures and available information from spectral databases.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Typical ¹³C NMR Data for **2-Phenoxyethyl Acrylate**

Chemical Shift (δ) ppm	Assignment
~166.0	C=O (ester)
~158.0	Ar-C (quaternary)
~131.0	=CH-
~129.5	Ar-CH (meta)
~128.0	=CH ₂
~121.0	Ar-CH (para)
~114.5	Ar-CH (ortho)
~66.0	-O-CH ₂ -
~63.0	-CH ₂ -O-

Note: This data is representative and should be confirmed by experimental analysis.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of a liquid sample like **2-Phenoxyethyl acrylate**.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **2-Phenoxyethyl acrylate** for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[\[3\]](#)[\[4\]](#)
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[\[4\]](#)
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[\[4\]](#)
 - If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[\[2\]](#)
 - The final volume in the NMR tube should be approximately 4-5 cm in height.[\[4\]](#)

- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
 - Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure field stability.[4]
 - Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[4]
 - Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C) to maximize signal-to-noise.[4]
 - Acquisition: Set the appropriate spectral parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the spectrum.[4]
- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
 - The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of **2-Phenoxyethyl acrylate** will show characteristic absorption bands for the ester carbonyl group, the carbon-carbon double bond of the acrylate, the ether linkage, and the aromatic ring.

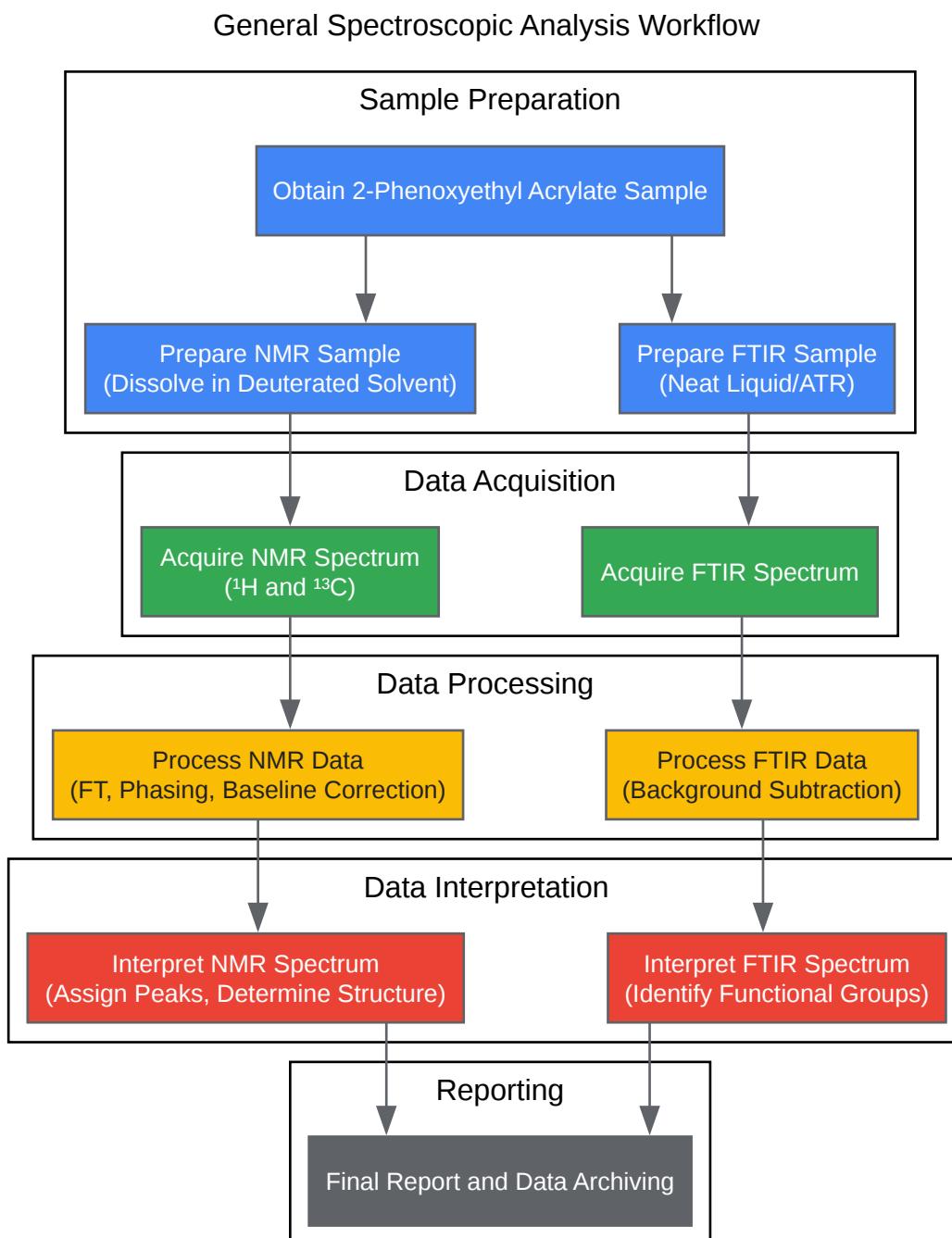
FTIR Spectroscopic Data

Table 3: Typical FTIR Data for **2-Phenoxyethyl Acrylate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2960	Medium	Aliphatic C-H stretch
~1725	Strong	C=O stretch (ester)
~1635	Medium	C=C stretch (alkene)
~1600, ~1490	Medium-Strong	Aromatic C=C stretch
~1240	Strong	C-O stretch (ester)
~1160	Strong	C-O-C stretch (ether)
~810	Strong	=C-H bend (alkene)
~750, ~690	Strong	Aromatic C-H bend

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., neat liquid, thin film).

Experimental Protocol for FTIR Spectroscopy


For a liquid sample such as **2-Phenoxyethyl acrylate**, the Attenuated Total Reflectance (ATR) or transmission (neat liquid) methods are commonly used.[\[5\]](#)[\[6\]](#)

- Sample Preparation (ATR Method):
 - Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[\[5\]](#)
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Place a small drop of **2-Phenoxyethyl acrylate** directly onto the center of the ATR crystal.[\[5\]](#)
 - If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

- Sample Preparation (Transmission - Neat Liquid Cell):
 - Select a liquid cell with IR-transparent windows (e.g., NaCl or KBr).[5][7]
 - Place a drop of **2-Phenoxyethyl acrylate** onto one window and carefully place the second window on top to create a thin liquid film.[7]
 - Mount the cell in the spectrometer's sample holder.
- Data Acquisition and Processing:
 - Place the sample (either on the ATR crystal or in the liquid cell) into the FTIR spectrometer.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - The final absorbance or transmittance spectrum is automatically ratioed against the background spectrum by the instrument's software.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Phenoxyethyl acrylate**.

[Click to download full resolution via product page](#)

Caption: General Spectroscopic Analysis Workflow.

Summary

This guide has provided an overview of the NMR and FTIR spectroscopic data for **2-Phenoxyethyl acrylate**. The tabulated data, while representative, should be confirmed through

experimental analysis. The detailed, generalized protocols for sample preparation and data acquisition for both NMR and FTIR spectroscopy serve as a valuable resource for researchers and scientists. The provided workflow diagram offers a clear visual representation of the logical steps involved in spectroscopic analysis, from sample handling to final data interpretation and reporting. Accurate and consistent application of these spectroscopic techniques is essential for ensuring the quality and integrity of materials used in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jascoinc.com [jascoinc.com]
- 7. eng.uc.edu [eng.uc.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Phenoxyethyl Acrylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585007#spectroscopic-data-for-2-phenoxyethyl-acrylate-nmr-ftir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com